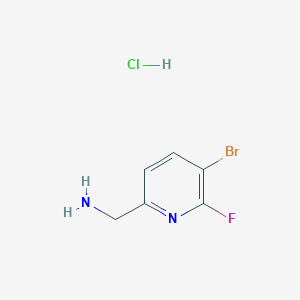
1-(5-Bromo-6-fluoropyridin-2-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-6-fluoropyridin-2-yl)methanaminehydrochloride is a chemical compound with the molecular formula C6H6BrFN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
The synthesis of 1-(5-Bromo-6-fluoropyridin-2-yl)methanaminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-6-fluoropyridine.
Reaction with Methanamine: The pyridine derivative is reacted with methanamine under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-(5-Bromo-6-fluoropyridin-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-6-fluoropyridin-2-yl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-fluoropyridin-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Bromo-6-fluoropyridin-2-yl)methanaminehydrochloride can be compared with similar compounds such as:
(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride: Similar in structure but differs in the position of the fluorine atom.
(6-Bromopyridin-2-yl)methanamine hydrochloride: Lacks the fluorine atom, which may affect its reactivity and applications.
Biological Activity
1-(5-Bromo-6-fluoropyridin-2-yl)methanamine hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and related research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridine ring substituted with bromine and fluorine atoms, which are known to enhance biological activity through various mechanisms. The hydrochloride salt form increases solubility, making it suitable for biological assays.
Mechanisms of Biological Activity
The biological activity of 1-(5-Bromo-6-fluoropyridin-2-yl)methanamine hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, particularly matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis.
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (Jurkat) cells.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of 1-(5-Bromo-6-fluoropyridin-2-yl)methanamine hydrochloride using various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |
| Jurkat | 4.64 | Cell cycle arrest in sub-G1 phase |
| HeLa | 12.00 | Inhibition of cell proliferation |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
- Cytotoxicity Assays : In studies involving MTT assays, the compound demonstrated significant cytotoxicity against MCF-7 and Jurkat cells, indicating its potential as an anticancer agent.
- Flow Cytometry Analysis : Flow cytometry was employed to assess cell cycle dynamics, revealing that the compound effectively induces apoptosis in sensitive cell lines.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinity of 1-(5-Bromo-6-fluoropyridin-2-yl)methanamine hydrochloride with target proteins involved in cancer progression. The docking scores suggest strong interactions with MMP-2 and MMP-9, indicating a promising therapeutic profile.
Docking Results Summary
| Target Protein | Docking Score (kcal/mol) |
|---|---|
| MMP-2 | -9.0 |
| MMP-9 | -7.8 |
Properties
Molecular Formula |
C6H7BrClFN2 |
|---|---|
Molecular Weight |
241.49 g/mol |
IUPAC Name |
(5-bromo-6-fluoropyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(3-9)10-6(5)8;/h1-2H,3,9H2;1H |
InChI Key |
KUEINZWNGREPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CN)F)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















